Journal Name:Electronic Materials Letters
Journal ISSN:1738-8090
IF:3.151
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/13391
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:87
Publishing Cycle:Quarterly
OA or Not:Not
Synthesis, crystal structure and Hirshfeld analysis of triphenylphosphine–(4-bromophenyl)borane
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-28 , DOI: 10.1107/s2053229622010002
The title compound, alternatively called (4-bromophenyl)dihydrido(triphenylphosphanyl)boron, C24H21BBrP, crystallizes in the space group P with one symmetry-independent molecule in the asymmetric unit. The B and P atoms both adopt the expected tetrahedral geometry. A possible intramolecular B—Hδ−…δ+H—C dihydrogen bond exists between an arene group on phosphorus and the borane center. In the solid state, the title molecule is connected to its neighbors by intermolecular C—H…π interactions, with the arene rings on the P atom acting as hydrogen-bond donors and the arene ring of the borane acting as the acceptor. Hirshfeld analysis supports the existence of these interactions, as well as weak Br…Br interactions between neighboring molecules.
Detail
(E,E)-1,1′-[1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) revisited: threefold configurational disorder of (S,S), (R,R) and (S,R) isomers, a detailed critique
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-02-15 , DOI: 10.1107/s2053229623001262
Crystal structures described as concomitant triclinic (I) and monoclinic (II) polymorphs of meso-(E,E)-1,1′-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene) [Mohamed et al. (2016). Acta Cryst. C72, 57–62] have been re-investigated. The published model for II was distorted due to forcing the symmetry of space group C2/c on an incomplete structure model. It is shown here to be a likely three-component superposition of S,S and R,R enantiomers with a lesser amount of the meso form. A detailed analysis of how the improbable distortion in the published model aroused suspicion and the subsequent construction of undistorted chemically and crystallographically plausible alternatives having the symmetry of Cc and C2/c is presented. For the sake of completeness, an improved model for the triclinic P structure of the meso isomer I, revised to include a minor disorder component, is also given.
Detail
Quantitative insights into noncovalent interactions involving halogen and tetrel bonds in 2,4,6-trimethylpyrylium tetrafluoroborate
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-28 , DOI: 10.1107/s2053229622009469
The crystal and molecular structure of an organic salt, in which a 2,4,6-trimethylpyrylium cation forms a salt with a tetrafluoroborate anion, namely, 2,4,6-trimethylpyrylium tetrafluoroborate, C8H11O+·BF4−, has been experimentally realized. The compound crystallizes in the orthorhombic centrosymmetric space group Pnma. The crystal packing is stabilized via a subtle interplay of [F3—B—F]−…O+—C fluorine/oxygen-centred halogen/chalcogen bonds and Cδ+…Fδ− tetrel-bonded contacts. Although the O centre has a formal charge of +1, the estimation of the partial negative charges on O is in accordance with electronegativity considerations. Hirshfeld surface analysis, which also includes an analysis of the three-dimensional deformation density, along with molecular electrostatic potential (MESP) calculations, provides quantitative insights into the nature of the intermolecular interactions. The topological analysis of the electron-density distribution has been performed using AIMAll and TOPOND, and unequivocally establishes the bonding character associated with the different noncovalent interactions. In addition, NBO analysis and polarizability calculations using PolaBer render deeper physical insights into the electronic characteristics of these noncovalent interactions.
Detail
Gradual evolution of hydrogen-bonding patterns with the carbamoylcyanonitrosomethanide anion in a series of aliphatic diammonium salts
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-04-05 , DOI: 10.1107/s2053229623002747
Developing the structures of organic materials that rely on the hydrogen bonding of multifunctional substrates is often complicated due to a competition between various possible motifs. In this context, the illustrative case of the carbamoylcyanonitrosomethanide anion, [ONC(CN)–C(O)NH2]−, suggests sufficient control over the crystal lattice with a set of supramolecular synthons, which are specific to all the present nitroso, carbamoyl and cyano groups. The structures of the carbamoylcyanonitrosomethanide salts of ethane-1,2-diammonium, C2H10N22+·2C3H2N3O2−, (1), piperazine-1,4-diium, C4H12N22+·2C3H2N3O2−, (2), butane-1,4-diammonium, C4H14N22+·2C3H2N3O2−, (3), and hexane-1,6-diammonium, C6H18N22+·2C3H2N3O2−, (4), reveal two- and three-dimensional hydrogen-bonded frameworks governed by a set of site-selective interactions. The strongest N—H…O hydrogen bonds [N…O = 2.6842 (17)–2.8718 (17) Å, mean 2.776 (2) Å] are associated with the polarized ammonium N—H donors and nitroso O-atom acceptors, which sustain invariant motifs in the form of nitroso/ammonium dimers. Subtle structural changes within this series of compounds concern the rupture of some weaker interactions, i.e. mutual hydrogen bonds of the carbamoyl groups in (1)–(3) [N…O = 2.910 (2)–2.9909 (18) Å; mean 2.950 (2) Å] and carbamoyl/nitrile hydrogen bonds in (1), (2) and (4) [N…N = 2.936 (2)–3.003 (3) Å, mean 2.977 (2) Å], providing a gradual evolution of the hydrogen-bonding pattern. A hierarchy of the synthons involving three different groups could be applicable to supramolecular synthesis with polyfunctional methanide species, suggesting also a degree of control over layered and interpenetrated hydrogen-bonded networks.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.80 23 Science Citation Index Expanded Not
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